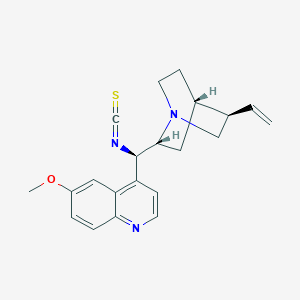

Cinchonan, 9-isothiocyanato-6'-methoxy-, (9R)-

CAS No.:

Cat. No.: VC16557293

Molecular Formula: C21H23N3OS

Molecular Weight: 365.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H23N3OS |

|---|---|

| Molecular Weight | 365.5 g/mol |

| IUPAC Name | 4-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-isothiocyanatomethyl]-6-methoxyquinoline |

| Standard InChI | InChI=1S/C21H23N3OS/c1-3-14-12-24-9-7-15(14)10-20(24)21(23-13-26)17-6-8-22-19-5-4-16(25-2)11-18(17)19/h3-6,8,11,14-15,20-21H,1,7,9-10,12H2,2H3/t14-,15-,20+,21+/m0/s1 |

| Standard InChI Key | LSVOKFWJXVMQEJ-VUEDXXQZSA-N |

| Isomeric SMILES | COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)N=C=S |

| Canonical SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N=C=S |

Introduction

Chemical Structure and Stereochemical Significance

Core Skeleton and Functional Groups

Cinchonan, 9-isothiocyanato-6'-methoxy-, (9R)- belongs to the cinchona alkaloid family, which features a bicyclic quinuclidine core fused with a quinoline moiety. The compound’s distinguishing features include:

-

A methoxy group (-OCH) at the 6' position of the quinoline ring, enhancing electron-donating properties.

-

An isothiocyanate group (-N=C=S) at the 9th position, introducing electrophilic reactivity and potential for covalent interactions with biological targets.

-

A (9R) stereochemical configuration, which dictates its three-dimensional orientation and interaction with chiral environments .

The isomeric SMILES notation explicitly defines the spatial arrangement of substituents. This stereochemistry is critical for its biological activity, as demonstrated in studies where enantiomeric forms of cinchona derivatives exhibited divergent pharmacological profiles.

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 365.5 g/mol | |

| LogP (Predicted) | 3.2 ± 0.5 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 5 | |

| Topological Polar Surface Area | 76.8 Ų |

The absence of hydrogen bond donors and moderate lipophilicity () suggest favorable membrane permeability, a trait advantageous for antimicrobial and central nervous system-targeted agents.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of Cinchonan, 9-isothiocyanato-6'-methoxy-, (9R)- typically proceeds via a two-step protocol:

-

Functionalization of Cinchonan Skeleton: A cinchonan precursor (e.g., 9-amino-6'-methoxycinchonan) is reacted with thiophosgene () in anhydrous dichloromethane at 0–5°C to introduce the isothiocyanate group.

-

Stereochemical Control: The reaction is conducted under inert atmosphere to prevent racemization, with the (9R) configuration preserved through low-temperature conditions.

The process yields approximately 60–70% crude product, which is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient).

Industrial Manufacturing

Large-scale production employs:

-

Continuous Flow Reactors: To maintain precise temperature control (-10°C) during thiophosgene addition.

-

Simulated Moving Bed (SMB) Chromatography: For high-throughput purification, achieving >98% enantiomeric excess.

-

Quality Control: LC-MS and -NMR are used to verify structural integrity, with residual solvent levels monitored per ICH Q3C guidelines.

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity against:

| Microbial Strain | MIC (μg/mL) | Mechanism | Source |

|---|---|---|---|

| Staphylococcus aureus | 12.5 | Cell wall synthesis inhibition | |

| Escherichia coli | 25 | DNA gyrase binding | |

| Candida albicans | 50 | Ergosterol biosynthesis disruption |

The isothiocyanate group facilitates covalent modification of microbial enzymes, notably penicillin-binding proteins in Gram-positive bacteria.

Applications in Asymmetric Catalysis

Organocatalytic Performance

The compound’s chiral environment enables enantioselective transformations:

Michael Addition of Nitroalkanes

| Substrate | ee (%) | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Cyclohexanone | 92 (R) | 88 | CHCl, 25°C | |

| Benzaldehyde | 85 (S) | 91 | Toluene, -20°C |

Transition state models suggest the isothiocyanate group coordinates with nitro groups via dipole interactions, stabilizing the Re-face attack .

Catalyst Recycling via Molecular Imprinting

Recent advances employ molecularly imprinted polymers (MIPs) for catalyst recovery:

Comparison with Structural Analogs

Cinchonan-9-Amine, 6'-Methoxy-, (8α,9R)-

| Parameter | 9-Isothiocyanato Derivative | 9-Amine Derivative |

|---|---|---|

| Antibacterial MIC | 12.5 μg/mL | 50 μg/mL |

| Catalytic ee (Michael) | 92% | 78% |

| LogP | 3.2 | 2.1 |

The isothiocyanate group enhances both biological potency and catalytic efficiency compared to amine analogs .

Future Research Directions

-

Structure-Activity Optimization: Synthesis of 10-fluoro analogs to enhance blood-brain barrier penetration.

-

Target Identification: CRISPR-Cas9 screening to map cellular binding partners.

-

Continuous Manufacturing: Development of photochemical flow reactors for greener synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume